REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[O:8][CH:7]=[C:6]([CH:13]=O)[C:5]2=[O:15].Cl.NO.C([NH2:21])=O.[Na]>C(O)=O>[C:13]([C:6]1[C:5](=[O:15])[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=[C:2]([Cl:1])[CH:3]=2)[O:8][CH:7]=1)#[N:21] |f:1.2,3.4,^1:21|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=COC2=C(C1)Cl)C=O)=O
|
Name
|
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
sodium formamide
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)N.[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated
|
Type
|
ADDITION
|
Details
|
the filtrate is poured into 1 l of water
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed twice with water and twice with ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain the heading compound, m.p. 150°
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=COC2=C(C=C(C=C2C1=O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |